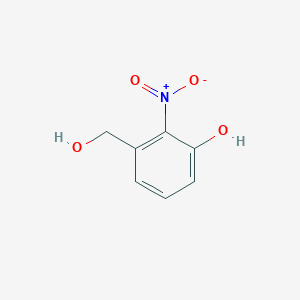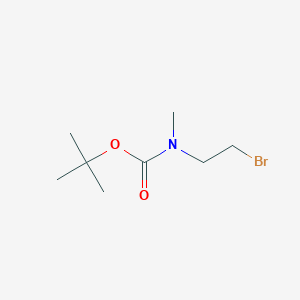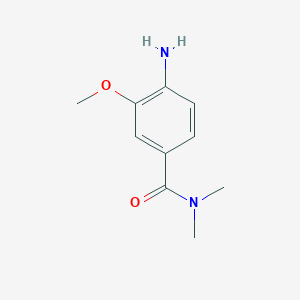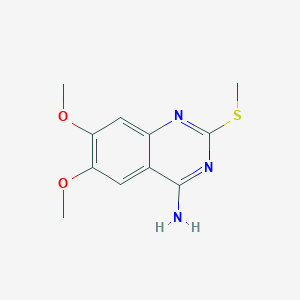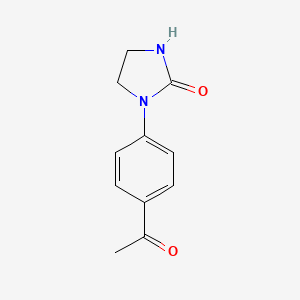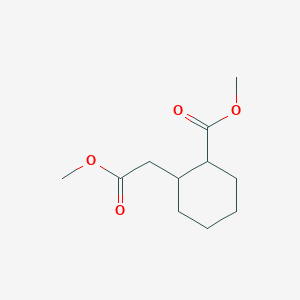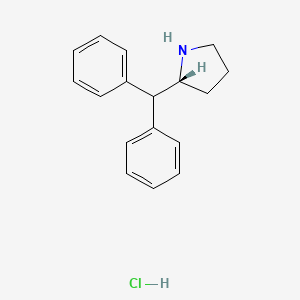![molecular formula C14H17N3 B1442571 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine CAS No. 1339110-98-3](/img/structure/B1442571.png)
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine
Übersicht
Beschreibung
“N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H17N3 . It has a molecular weight of 227.31 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .Molecular Structure Analysis
The molecular structure of “N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is based on a cyclopenta[b]quinoline core, which is a bicyclic system consisting of a cyclopentane ring fused to a quinoline .Physical And Chemical Properties Analysis
“N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Organometallic Complex Synthesis: Research has explored the synthesis of ruthenium(II) and osmium(II) arene complexes with indoloquinolines closely related to N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine, revealing their potential in creating new organometallic compounds. This work includes comprehensive characterization using various spectroscopic methods and X-ray crystallography (Filak et al., 2010).
Biological Efficacy Studies
- Cytotoxicity and Cell Cycle Effects: These synthesized compounds exhibit cytotoxicity and affect cell cycles in human cancer cells. Indoloquinolines, similar in structure to N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine, have shown in vitro inhibition of cancer cell growth, indicating their relevance in cancer research (Filak et al., 2010).
Synthesis of Derivatives and Analogues
- Creation of Cyclopentaquinoline Derivatives: A study has reported the synthesis of new cyclopentaquinoline derivatives through a three-component condensation process, demonstrating the versatility of the N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine structure in producing various analogues (Kozlov et al., 2018).
Chemical Properties and Reactions
- Fluorescent Chemosensor for Metal Ions: A study has developed a fluorescent chemosensor based on a quinoline derivative for detecting Zn2+ ions in aqueous media. This highlights the potential application of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine in creating sensors for metal ions (Kim et al., 2016).
Potential Therapeutic Applications
- Alzheimer’s Disease Treatment: Researchers have synthesized new cyclopentaquinoline derivatives as potential treatments for Alzheimer’s Disease, showcasing the therapeutic applications of compounds structurally similar to N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (Czarnecka et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-8-9-16-14-10-4-1-2-6-12(10)17-13-7-3-5-11(13)14/h1-2,4,6H,3,5,7-9,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYSPBQHFKZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



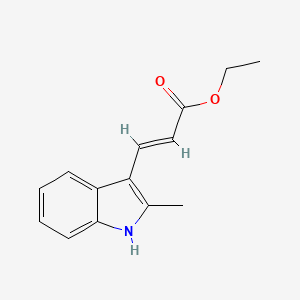
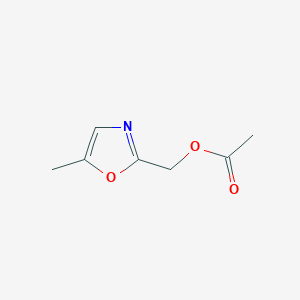
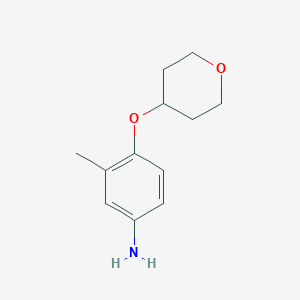
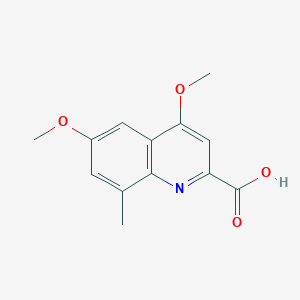
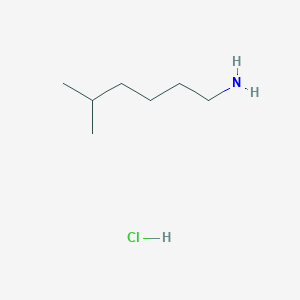
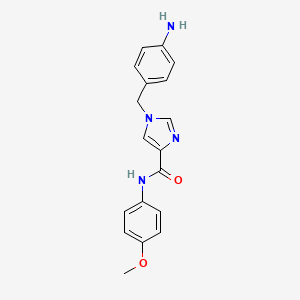
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)
